molecular formula C28H20Br2N2O4 B11563970 4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11563970
M. Wt: 608.3 g/mol
InChI Key: QJARPHLCBBIRFE-FDAWAROLSA-N
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Description

4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that features both aromatic and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2-[hydroxy(diphenyl)acetyl]hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Bromination: The aromatic rings are brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The final step involves the esterification of the hydrazone intermediate with 4-bromobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazone.

    Substitution: The bromine atoms on the aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Products may include oxidized forms of the hydrazone.

    Reduction: Reduced forms of the hydrazone, such as hydrazines.

    Substitution: Substituted aromatic compounds where the bromine atoms are replaced by other functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme interactions or cellular processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydrazone moiety can act as a ligand, forming complexes with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
  • 4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl benzoate

Uniqueness

The presence of both bromine atoms and the hydrazone moiety makes 4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate unique

Properties

Molecular Formula

C28H20Br2N2O4

Molecular Weight

608.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H20Br2N2O4/c29-23-13-11-19(12-14-23)26(33)36-25-16-15-24(30)17-20(25)18-31-32-27(34)28(35,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18,35H,(H,32,34)/b31-18+

InChI Key

QJARPHLCBBIRFE-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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